molecular formula C10H7NO5S B13755179 6-nitronaphthalene-1-sulfonic Acid CAS No. 54220-76-7

6-nitronaphthalene-1-sulfonic Acid

Cat. No.: B13755179
CAS No.: 54220-76-7
M. Wt: 253.23 g/mol
InChI Key: ZTRNMLNZZWIBPF-UHFFFAOYSA-N
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Description

6-Nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of both nitro and sulfonic acid functional groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitronaphthalene-1-sulfonic acid typically involves the nitration of naphthalene-1-sulfonic acid. This process is carried out by reacting naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid, followed by nitration using a mixture of nitric acid and sulfuric acid . The reaction conditions include maintaining a temperature range of 30-95°C to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves electrochemical methods. The electroreduction of naphthalene nitrosulfonic acids is performed using various chemical reagents and electrolysis techniques. The process parameters include a current density of 5–10 A/dm², a temperature of 30–32°C, and a concentration of the initial nitro-compound at 10–13% .

Chemical Reactions Analysis

Types of Reactions: 6-Nitronaphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Nitronaphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 1-Nitronaphthalene-4-sulfonic acid
  • 1-Nitronaphthalene-5-sulfonic acid
  • 1-Nitronaphthalene-8-sulfonic acid

Comparison: 6-Nitronaphthalene-1-sulfonic acid is unique due to its specific position of the nitro and sulfonic acid groups on the naphthalene ring. This positioning affects its chemical reactivity and applications. For instance, 1-nitronaphthalene-4-sulfonic acid and 1-nitronaphthalene-5-sulfonic acid have different reactivity patterns and are used in different industrial applications .

Properties

CAS No.

54220-76-7

Molecular Formula

C10H7NO5S

Molecular Weight

253.23 g/mol

IUPAC Name

6-nitronaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H7NO5S/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)17(14,15)16/h1-6H,(H,14,15,16)

InChI Key

ZTRNMLNZZWIBPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)S(=O)(=O)O

Origin of Product

United States

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